Benzeneacetic acid, 4,5-difluoro-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4,5-difluoro-2-iodo- is an organic compound with the molecular formula C8H6F2IO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and an iodine atom at the 2 position.
Vorbereitungsmethoden
The synthesis of benzeneacetic acid, 4,5-difluoro-2-iodo- typically involves the iodination of a difluorobenzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Benzeneacetic acid, 4,5-difluoro-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4,5-difluoro-2-iodo- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of benzeneacetic acid, 4,5-difluoro-2-iodo- depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, 4,5-difluoro-2-iodo- can be compared with other halogenated benzoic acids, such as:
4,5-Difluoro-2-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.
4,5-Difluoro-2-chlorobenzoic acid: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and uses.
4,5-Difluoro-2-fluorobenzoic acid:
The uniqueness of benzeneacetic acid, 4,5-difluoro-2-iodo- lies in the presence of the iodine atom, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
76778-14-8 |
---|---|
Molekularformel |
C8H5F2IO2 |
Molekulargewicht |
298.02 g/mol |
IUPAC-Name |
2-(4,5-difluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2IO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) |
InChI-Schlüssel |
NCPSGQVIDNPOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.